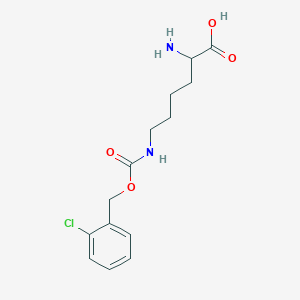

H-D-Lys(2-chloro-Z)-OH

Description

BenchChem offers high-quality H-D-Lys(2-chloro-Z)-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about H-D-Lys(2-chloro-Z)-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-6-[(2-chlorophenyl)methoxycarbonylamino]hexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19ClN2O4/c15-11-6-2-1-5-10(11)9-21-14(20)17-8-4-3-7-12(16)13(18)19/h1-2,5-6,12H,3-4,7-9,16H2,(H,17,20)(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCQVFPIEKSYHFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC(=O)NCCCCC(C(=O)O)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: Physicochemical Characterization and Synthetic Utility of H-D-Lys(2-chloro-Z)-OH

Executive Summary

H-D-Lys(2-chloro-Z)-OH (CAS: 201014-19-9) is a specialized amino acid derivative utilized primarily in solid-phase peptide synthesis (SPPS) and complex organic synthesis.[1][2][3] As the side-chain protected, free-amine precursor to the widely used Boc-D-Lys(2-Cl-Z)-OH, this molecule represents a critical intermediate for introducing D-lysine residues with orthogonal side-chain stability.

The defining feature of this compound is the 2-chlorobenzyloxycarbonyl (2-Cl-Z) protecting group on the

Structural Elucidation & Identity

Chemical Identity[5][6]

Molecular Structure Visualization

The molecule consists of a D-lysine backbone where the

Figure 1: Structural decomposition of H-D-Lys(2-chloro-Z)-OH highlighting the functional protecting group.

Physicochemical Properties[8][9][10]

Molecular Weight Calculation

Accurate stoichiometry in peptide synthesis requires precise molecular weight values. The molecular weight of H-D-Lys(2-chloro-Z)-OH is derived from the sum of its constituent atomic masses.

Formula:

| Element | Count | Atomic Mass (Da) | Subtotal (Da) | Contribution (%) |

| Carbon (C) | 14 | 12.011 | 168.15 | 53.42% |

| Hydrogen (H) | 19 | 1.008 | 19.15 | 6.08% |

| Chlorine (Cl) | 1 | 35.450 | 35.45 | 11.26% |

| Nitrogen (N) | 2 | 14.007 | 28.01 | 8.90% |

| Oxygen (O) | 4 | 15.999 | 64.00 | 20.33% |

| Total MW | 314.77 g/mol | 100% |

Physical Characteristics

-

State: Solid powder (typically white to off-white).

-

Solubility: As a zwitterionic species (free amine/free acid), it exhibits limited solubility in non-polar organic solvents (DCM, EtOAc) but is soluble in aqueous acidic buffers, dilute acetic acid, or dipolar aprotic solvents (DMF, DMSO) containing a base or acid to suppress zwitterionic charge.

-

Melting Point: High melting point with decomposition (characteristic of amino acid zwitterions), unlike its Boc- protected counterpart which melts at ~70-73°C.

Synthetic Utility & Mechanism[11]

The "2-Chloro" Advantage

In Boc-chemistry SPPS, the N-

-

The Problem: The standard Benzyloxycarbonyl (Z) group is slightly labile to 50% TFA. Over 20+ cycles of deprotection, a significant percentage of the side chain protection can be lost, leading to branching and impurities.

-

The Solution: The 2-chloro substituent is electron-withdrawing. It destabilizes the benzylic carbocation intermediate required for acid-catalyzed cleavage (

mechanism). This makes the 2-Cl-Z group roughly 100x more stable to TFA than the unsubstituted Z group, while remaining fully cleavable by liquid HF at the end of synthesis.

Protection/Deprotection Workflow

The following diagram illustrates where H-D-Lys(2-chloro-Z)-OH fits into the synthetic cycle.

Figure 2: Integration of H-D-Lys(2-Cl-Z)-OH into the Boc-SPPS pipeline.

Analytical Protocols

To ensure the integrity of H-D-Lys(2-chloro-Z)-OH prior to use, the following quality control parameters are recommended.

Thin Layer Chromatography (TLC)

-

Stationary Phase: Silica Gel 60 F254.

-

Mobile Phase: n-Butanol : Acetic Acid : Water (3:1:1).

-

Detection:

-

UV (254 nm): Visualizes the aromatic 2-Cl-Z chromophore.

-

Ninhydrin: Stains the free

-amine (Purple/Blue). Note: The Boc-derivative would not stain with Ninhydrin unless deprotected.

-

Mass Spectrometry (ESI-MS)[10]

-

Expected Ion:

-

Calculated m/z: 315.12 (Monoisotopic).

-

Isotope Pattern: Due to the Chlorine atom (

vs

References

- Erickson, B. W., & Merrifield, R. B. (1973). Acid stability of several benzylic protecting groups used in solid-phase peptide synthesis. Journal of the American Chemical Society, 95(11), 3750–3756.

Sources

Advanced Peptidomimetic Design: The Strategic Utility of H-D-Lys(2-chloro-Z)-OH

[1][2]

Executive Summary

In the high-stakes arena of therapeutic peptide development, the stability-activity trade-off is the primary bottleneck.[1] H-D-Lys(2-chloro-Z)-OH represents a specialized molecular tool that addresses two critical challenges simultaneously: stereochemical control for metabolic stability and orthogonal side-chain protection for robust synthesis.[1]

This guide analyzes the compound not merely as a reagent, but as a strategic checkpoint in Boc/Benzyl solid-phase peptide synthesis (SPPS) . Unlike standard L-Lysine derivatives, the D-isomer confers resistance to proteolytic degradation (trypsin/chymotrypsin), while the 2-chlorobenzyloxycarbonyl (2-Cl-Z) group provides a "hyper-stable" carbamate shield that survives repetitive acidolysis, ensuring high-fidelity sequence assembly.[1]

Chemical Architecture & Mechanistic Logic

To utilize this compound effectively, one must understand the electronic and steric forces at play.

The D-Enantiomer Advantage

Standard proteolytic enzymes (e.g., trypsin) are stereoselective, recognizing the specific topology of L-amino acids. Incorporating the D-isomer (H-D-Lys...) alters the peptide backbone's Ramachandran angles (

-

Impact: Increases plasma half-life (

) from minutes to hours.[1] -

Topology: Forces the side chain into a spatial orientation distinct from the native helix, useful for probing receptor stereospecificity.

The 2-Chlorobenzyloxycarbonyl (2-Cl-Z) Shield

The epsilon-amine (

The Chlorine Effect: The addition of a chlorine atom at the ortho position of the aromatic ring exerts an electron-withdrawing inductive effect (-I) . This reduces the electron density on the benzylic carbon, destabilizing the carbocation intermediate required for acid-catalyzed cleavage.

-

Result: The 2-Cl-Z group is approx. 100x more stable to 50% TFA than the unsubstituted Z group.

-

Cleavage: Requires strong acids (HF, TFMSA) or catalytic hydrogenolysis.[3]

Stability Hierarchy Visualization

The following diagram illustrates the acid-stability hierarchy, validating the selection of 2-Cl-Z for Boc chemistry.

Caption: Comparative acid stability of amine protecting groups. 2-Cl-Z provides the necessary window of stability for repetitive Boc removal cycles.[1][4]

Strategic Implementation in Synthesis

H-D-Lys(2-chloro-Z)-OH is primarily utilized as the active species generated after the deprotection of Boc-D-Lys(2-Cl-Z)-OH during chain assembly.[1]

Why Not Fmoc?

In Fmoc SPPS, the side chain is typically protected with Boc (cleaved by TFA). However, for peptides requiring base-sensitive moieties (e.g., depsipeptides, specific glycosylations) or "aggregating sequences" where Boc chemistry's high solvation power is superior, the Boc/Benzyl strategy is mandatory. Here, 2-Cl-Z is the gold standard for Lysine.[1]

Synthesis Protocol (Boc-SPPS)

This protocol assumes the use of Boc-D-Lys(2-Cl-Z)-OH as the starting building block to introduce the residue.[1]

Reagents:

-

Resin: PAM or MBHA resin (stable to TFA).

-

Coupling Agents: HBTU/DIEA or DCC/HOBt.

-

Deprotection: Neat TFA.

-

Cleavage: Liquid HF (Hydrogen Fluoride).

Step-by-Step Workflow:

| Step | Operation | Reagent/Condition | Mechanism/Notes |

| 1 | Coupling | Boc-D-Lys(2-Cl-Z)-OH (3 eq), HBTU (2.9 eq), DIEA (6 eq) in DMF.[1] | Activated ester formation.[5] The 2-Cl-Z remains inert. |

| 2 | N-Term Deprotection | 50% TFA in DCM (2 x 1 min, 1 x 20 min). | Removes N-alpha Boc. Crucial: 2-Cl-Z survives this step intact. |

| 3 | Neutralization | 10% DIEA in DCM (2 x 1 min). | Generates the free amine H-D-Lys(2-Cl-Z)-... on resin. |

| 4 | Chain Elongation | Repeat Steps 1-3 for subsequent amino acids. | The 2-Cl-Z group protects the |

| 5 | Final Cleavage | Liquid HF + p-Cresol (90:10) at 0°C for 1 hour. | Simultaneous Cleavage: Removes the peptide from resin AND the 2-Cl-Z group.[1][6] |

Troubleshooting: The "Branched Peptide" Risk

If standard Z protection were used instead of 2-Cl-Z, the repetitive TFA steps (Step 2) would cause partial loss of the Z group. The now-exposed

Peptidomimetic Applications

Antimicrobial Peptides (AMPs)

AMPs often fail due to host toxicity and rapid degradation.

-

Strategy: Replace L-Lys with H-D-Lys in amphipathic helices.

-

Outcome: The D-isomer disrupts the helix slightly, reducing hemolytic activity (toxicity to red blood cells) while maintaining affinity for bacterial membranes. The 2-Cl-Z route ensures these analogs can be synthesized without side-chain branching.[1]

Retro-Inverso Design

A retro-inverso peptide is composed of D-amino acids assembled in the reverse sequence of the native peptide.[1]

-

Role: H-D-Lys(2-chloro-Z)-OH is the fundamental building block for the Lysine equivalent in these designs.[1]

-

Benefit: The resulting topology mimics the L-peptide side chain arrangement but is invisible to proteases.

Decision Logic for Peptidomimetics

Use the following decision tree to determine when to employ this specific derivative.

Caption: Decision matrix for selecting H-D-Lys(2-chloro-Z)-OH in peptidomimetic synthesis workflows.

Technical Specifications & Handling

| Property | Specification |

| Chemical Formula | C |

| Molecular Weight | ~314.77 g/mol |

| Solubility | Soluble in DMF, DMSO, dilute acid.[1][7] Slightly soluble in water. |

| Storage | +2°C to +8°C, Desiccated. Hygroscopic. |

| Appearance | White to off-white powder.[1] |

| Purity Requirement | >98% (HPLC) to prevent deletion sequences. |

Handling Precaution:

While the 2-Cl-Z group is stable, the free amine (H-D-Lys...) is prone to carbamylation if exposed to CO

References

-

Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link[1]

-

Erickson, B. W., & Merrifield, R. B. (1973). Acid Stability of Several Benzylic Protecting Groups Used in Solid-Phase Peptide Synthesis. Journal of the American Chemical Society, 95(11), 3750–3756. Link[1]

-

Hahn, M. E., & Muir, T. W. (2000). A Highly Efficient Method for Site-Specific Modification of Unprotected Peptides after Chemical Synthesis.[1] Journal of the American Chemical Society, 122(15), 3568–3569. Link[1]

-

Papo, N., & Shai, Y. (2004).[8] Effect of D-Amino Acid Substitution on the Stability and Activity of Membrane-Active Peptides. Biochemistry, 43(21), 6393–6403. Link[1]

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link[1]

Sources

- 1. peptide.com [peptide.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Protecting Groups - Lokey Lab Protocols [lokeylab.wikidot.com]

- 4. peptide.com [peptide.com]

- 5. hahnlab.com [hahnlab.com]

- 6. peptide.com [peptide.com]

- 7. H-D-Lys(Z)-OH | C14H20N2O4 | CID 1551330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

solubility profile of H-D-Lys(2-chloro-Z)-OH in organic solvents

Topic: Solubility Profile and Handling of H-D-Lys(2-chloro-Z)-OH in Organic Solvents Content Type: Technical Guide / Whitepaper Audience: Researchers, Peptide Chemists, and Drug Development Scientists

Executive Summary

H-D-Lys(2-chloro-Z)-OH is a critical intermediate in the synthesis of protease-resistant peptides and peptidomimetics. As a side-chain protected D-amino acid, it combines the zwitterionic character of the free alpha-amino/alpha-carboxyl terminus with the significant hydrophobicity of the 2-chlorobenzyloxycarbonyl (2-Cl-Z) group.

This guide addresses a common bottleneck in peptide chemistry: the "Zwitterion Paradox." While the 2-Cl-Z group suggests solubility in organic solvents, the strong crystal lattice energy of the zwitterionic headgroup renders the molecule insoluble in many standard solvents (DCM, pure DMF) unless specific solubilization strategies are employed. This document details the solubility profile, mechanistic solvation principles, and validated protocols for handling this reagent in synthesis.

Physicochemical Identity & Structural Analysis

To predict solubility, one must understand the competing forces within the molecule.

-

Chemical Name:

-(2-Chlorobenzyloxycarbonyl)-D-lysine -

Molecular Formula:

-

Molecular Weight: 314.76 g/mol

-

Structural Character:

-

Head (Hydrophilic/Ionic): The

-amino ( -

Tail (Hydrophobic/Aromatic): The 2-Cl-Z group adds lipophilicity and steric bulk. The chlorine atom at the ortho position increases acid stability (relative to standard Z) but also decreases water solubility compared to H-Lys-OH.

-

Visualization: Solvation Competitors

The following diagram illustrates the competing interactions that dictate solubility.

Figure 1: The solubility of zwitterionic amino acids is a competition between lattice energy and solvation energy. Pure organic solvents often fail to overcome the lattice energy without ionic additives.

Comprehensive Solubility Matrix

The following data aggregates empirical observations for zwitterionic protected amino acids. Note that "Insoluble" refers to the pure zwitterion; "Soluble" implies a clear solution at >10 mg/mL.

| Solvent Class | Specific Solvent | Solubility Rating | Operational Notes |

| Polar Aprotic | DMF (Dimethylformamide) | Conditional | Pure zwitterion is sparingly soluble/forms a gel. Highly soluble upon adding 1.0 eq of base (DIEA) or acid. |

| DMSO (Dimethyl sulfoxide) | Moderate | Soluble at low concentrations (<5 mg/mL). Higher concentrations require warming or additives. | |

| NMP (N-Methyl-2-pyrrolidone) | Conditional | Similar to DMF. Best choice for peptide coupling reactions to prevent aggregation. | |

| Protic | Methanol / Ethanol | Low to Moderate | Sparingly soluble in cold alcohol. Solubility improves significantly with heating (50°C) or addition of dilute acid (e.g., Formic acid for hydrogenolysis). |

| Water | pH Dependent | Insoluble at neutral pH (Isoelectric point). Soluble at pH < 2 (1M HCl) or pH > 10 (1M NaOH). | |

| Non-Polar / Chlorinated | DCM (Dichloromethane) | Insoluble | The ionic headgroup prevents dissolution. Do not use as the primary solvent for coupling this specific reagent.[1] |

| Chloroform | Insoluble | Insoluble. | |

| Ethyl Acetate | Insoluble | Insoluble. Used to precipitate the product or wash away impurities. |

Operational Protocols

Protocol A: Dissolution for Peptide Coupling (Standard)

Context: Using H-D-Lys(2-chloro-Z)-OH as a building block in solution-phase or solid-phase synthesis. Challenge: The reagent must be dissolved in a non-nucleophilic organic solvent (DMF/NMP) at high concentration (0.1M - 0.5M).

Step-by-Step Workflow:

-

Weighing: Weigh the required amount of H-D-Lys(2-chloro-Z)-OH into a dry vial.

-

Solvent Addition: Add DMF or NMP (approx. 80% of final volume). Observation: The powder will likely remain suspended or form a cloudy gel.

-

Activation (The Key Step): Add Diisopropylethylamine (DIEA) or N-Methylmorpholine (NMM) at 1.0 - 1.2 equivalents relative to the amino acid.

-

Mechanism:[2] The base deprotonates the carboxylic acid (or neutralizes the zwitterion if considering the ammonium), breaking the crystal lattice and forming a soluble organic salt (e.g., DIEA·Carboxylate).

-

-

Clarification: Vortex or sonicate for 30-60 seconds. The solution should become crystal clear.

-

Coupling: Add the coupling reagents (e.g., HBTU, HATU, or DIC) immediately after solubilization.

Protocol B: Dissolution for Hydrogenolysis (Deprotection)

Context: Removing the 2-Cl-Z group to yield free D-Lysine. Solvent System: Methanol or Methanol/Water.

-

Suspension: Suspend H-D-Lys(2-chloro-Z)-OH in Methanol (concentration ~10-20 mg/mL).

-

Acidification: Add Formic Acid or Acetic Acid (5-10% v/v).

-

Reasoning: Protonation of the amine ensures the molecule dissolves as a cation. Additionally, formic acid serves as a hydrogen donor in transfer hydrogenation protocols.

-

-

Catalyst: Add Pd/C catalyst to the now-clear solution.

Protocol C: Solubility Determination Workflow

Use this logical flow to determine the solubility of a new batch or unknown derivative.

Figure 2: Logical workflow for assessing and optimizing solubility in the lab.

Storage and Stability Implications

While solubility is the primary focus, the choice of solvent affects the stability of the 2-chloro-Z group.

-

Acid Stability: The 2-Cl-Z group is more stable to acid than the unsubstituted Z (Cbz) group. It withstands 50% TFA/DCM for short periods (used in Boc-chemistry deprotection cycles). Therefore, dissolving in acidic media (TFA/Acetic acid) is safe for short-term handling.

-

Base Sensitivity: Like all carbamates, it can degrade in strong aqueous base (NaOH) over time but is stable to tertiary amines (DIEA, TEA) in organic solvents.

-

Stock Solutions: Do not store stock solutions of the free zwitterion in DMF/DIEA for prolonged periods (days). The free amine can undergo slow dimerization or diketopiperazine formation if activated. Prepare fresh.

References

- Greene, T.W., Wuts, P.G.M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.

-

Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups".[3] Chemical Reviews, 109(6), 2455-2504. Link

-

MedChemExpress. (n.d.). H-Lys(Z)-OH Product Properties and Solubility. Retrieved from MedChemExpress. Link

-

Aapptec. (n.d.). Technical Support Information Bulletin 1169 - Removal of 2-Cl-Z. Link

-

Sigma-Aldrich. (n.d.). Product Specification: H-Lys(Z)-OH. Link

Sources

Harnessing Chirality: A Technical Guide to the Application of D-Amino Acid Derivatives for Enhanced Peptide Stability

Abstract

The therapeutic potential of peptides is immense, owing to their high specificity and biological activity. However, their clinical translation is frequently hampered by poor metabolic stability, primarily due to rapid degradation by endogenous proteases. A powerful and field-proven strategy to overcome this limitation is the incorporation of D-amino acid derivatives. This guide provides an in-depth exploration of the principles, strategies, and practical applications of using D-amino acids to enhance peptide stability. We will delve into the core mechanisms of proteolytic resistance, discuss the structural and functional consequences of stereochemical inversion, and provide validated experimental protocols for the synthesis and analysis of stabilized peptide analogues. This document is intended for researchers, scientists, and drug development professionals seeking to leverage stereochemical modifications to advance their peptide-based therapeutic programs.

The Inherent Challenge: Proteolytic Susceptibility of L-Peptides

Peptides and proteins in virtually all life forms are constructed from L-amino acids, the homochiral building blocks selected by evolution. Consequently, the body's enzymatic machinery, particularly proteases, has evolved to specifically recognize and cleave peptide bonds flanked by L-amino acids. This rapid enzymatic degradation is a primary barrier to the therapeutic use of natural peptides, leading to short in-vivo half-lives and diminished bioavailability.[1]

Proteases, such as trypsin, chymotrypsin, and various peptidases found in serum and tissues, possess active sites with a precise three-dimensional geometry tailored to accommodate the L-configuration of amino acid residues. When an L-peptide enters this active site, it is catalytically hydrolyzed, breaking the peptide backbone and inactivating the molecule.

Diagram 1: The canonical pathway of L-peptide degradation by proteases.

The Stereochemical Solution: D-Amino Acid Incorporation

The fundamental principle behind using D-amino acids to confer stability is stereochemical hindrance. D-amino acids are the enantiomers (non-superimposable mirror images) of L-amino acids.[2] This inversion of chirality at the α-carbon means that a peptide containing a D-amino acid will not fit correctly into the active site of most endogenous proteases.[3] This enzymatic resistance is the cornerstone of the D-amino acid stabilization strategy.[4]

By replacing one or more L-residues with their D-counterparts, the peptide becomes a poor substrate for these enzymes, dramatically increasing its resistance to proteolytic cleavage and extending its circulation half-life.[5][6]

Diagram 2: D-amino acids prevent protease binding, preserving peptide integrity.

Strategic Implementation: Where and How to Substitute

The decision of which L-amino acid to replace and where is a critical experimental choice driven by the peptide's structure-activity relationship (SAR). Several strategies are commonly employed:

-

Single-Point Substitution: Replacing a single L-amino acid at a known protease cleavage site can provide a significant stability boost. For instance, replacing an L-Lysine with a D-Lysine can confer resistance to trypsin-like proteases.[7] This is often the first strategy attempted as it minimizes structural perturbation.

-

N- or C-Terminal Capping: Exopeptidases cleave peptides from the N- or C-terminus. Capping the ends with D-amino acids can effectively block this degradation pathway. This approach is particularly useful when the terminal residues are not critical for biological activity.

-

All-D-Peptide Enantiomers: Synthesizing the entire peptide with D-amino acids creates an enantiomer of the natural peptide. This "mirror-image" peptide is highly resistant to proteolysis.[6] For this strategy to succeed, the peptide's target must be achiral or the D-peptide must coincidentally bind to the chiral target. Surprisingly, some D-peptides have been shown to bind their natural receptors with high affinity.[2]

-

Retro-Inverso Peptides: This sophisticated strategy involves reversing the sequence of the peptide and using D-amino acids for all residues.[5][8] The result is a peptide where the direction of the peptide backbone is reversed, but the spatial orientation of the side chains closely mimics the original L-peptide. This can preserve biological activity while conferring exceptional proteolytic resistance.[5]

Diagram 3: Comparison of a parent L-peptide and its retro-inverso analogue.

Scientific Integrity: Assessing the Consequences of Substitution

As a Senior Application Scientist, it is imperative to emphasize that enhancing stability is only part of the equation. The ultimate goal is to create a more effective therapeutic. Therefore, every D-amino acid substitution must be evaluated for its impact on the peptide's overall biological profile.

-

Biological Activity: The primary concern is whether the modification affects the peptide's ability to bind its target and elicit a biological response. D-amino acid substitution can lead to:

-

Retained or Enhanced Activity: In many cases, especially if the substituted residue is not in the core binding motif, activity is maintained. Some reports even show enhanced activity.[2]

-

Reduced Activity: If the chirality of a key residue is critical for receptor interaction, its inversion can abolish activity. Single substitutions in the middle of a sequence can disrupt secondary structures like α-helices, leading to a loss of function.[6]

-

-

Conformational Changes: Introducing a D-amino acid can alter the peptide's secondary structure. While L-amino acids favor right-handed α-helices, D-amino acids can disrupt them or, in all-D peptides, form left-handed helices.[7][9] This can have profound effects on bioactivity and must be characterized using techniques like Circular Dichroism (CD) spectroscopy.

-

Immunogenicity: An often-overlooked benefit of D-amino acids is their potential to reduce immunogenicity.[10] T-cell activation, a key step in mounting an immune response, requires peptide antigens to be presented by MHC molecules. The altered backbone and side-chain conformations of D-amino acid-containing peptides can reduce their binding affinity to MHC, mitigating unwanted immune responses.[11][12] However, excessive modification could still pose risks.[10]

Experimental Protocols: A Self-Validating System

Trustworthiness in research comes from robust and reproducible methodologies. The following protocols outline the synthesis and stability testing of D-amino acid-containing peptides.

Protocol: Solid-Phase Peptide Synthesis (SPPS) of a D-Amino Acid Analogue

This protocol describes the standard Fmoc/tBu strategy, a cornerstone of modern peptide synthesis.[13][14]

Objective: To synthesize a peptide with a single D-amino acid substitution.

Materials & Reagents:

-

Fmoc-Rink Amide resin

-

Protected L-amino acids (Fmoc-AA-OH)

-

Protected D-amino acid (e.g., Fmoc-D-Ala-OH)

-

Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvents: DMF (Dimethylformamide), DCM (Dichloromethane)

-

Deprotection Solution: 20% piperidine in DMF

-

Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water

-

Precipitation Solvent: Cold diethyl ether

Step-by-Step Methodology:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

-

First Amino Acid Coupling: Couple the C-terminal Fmoc-protected L-amino acid to the resin using HBTU/DIPEA in DMF. Allow to react for 2 hours.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus by treating with 20% piperidine in DMF for 20 minutes.

-

Iterative Coupling: Repeat the coupling and deprotection steps for each subsequent L-amino acid in the sequence.

-

D-Amino Acid Incorporation: At the desired position in the sequence, use the protected D-amino acid (e.g., Fmoc-D-Ala-OH) instead of its L-counterpart in the coupling step. The procedure remains identical.

-

Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection.

-

Cleavage and Side-Chain Deprotection: Wash the resin thoroughly with DCM. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase HPLC.

-

Verification: Confirm the mass and purity of the final peptide using LC-MS.[15]

Protocol: In Vitro Proteolytic Stability Assay

This protocol provides a validated system to quantify the increase in stability conferred by D-amino acid substitution.

Objective: To compare the stability of an L-peptide and its D-amino acid analogue in the presence of a protease.

Materials & Reagents:

-

Lyophilized L-peptide and D-amino acid-containing peptide

-

Protease: Trypsin (or human serum)

-

Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

-

Quenching Solution: 10% Acetic Acid or 1% TFA

-

HPLC system with a C18 column

Step-by-Step Methodology:

-

Stock Preparation: Prepare 1 mg/mL stock solutions of both the L- and D-peptides in PBS.

-

Reaction Setup: In separate microcentrifuge tubes, add the peptide solution to pre-warmed PBS to a final concentration of 100 µg/mL.

-

Initiate Degradation: Add trypsin to a final concentration of 10 µg/mL to each tube to start the enzymatic reaction. For a negative control, add buffer instead of enzyme. Incubate at 37°C.

-

Time-Point Sampling: At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot from each reaction tube.

-

Quench Reaction: Immediately mix the aliquot with an equal volume of quenching solution to stop the enzymatic degradation.[16]

-

HPLC Analysis: Analyze each quenched sample by reverse-phase HPLC. Monitor the peak corresponding to the intact peptide at a suitable wavelength (e.g., 214 nm).

-

Data Analysis: Integrate the peak area of the intact peptide at each time point. Calculate the percentage of peptide remaining relative to the T=0 time point. Plot the percentage of remaining peptide versus time for both the L- and D-peptides.

Diagram 4: A streamlined workflow for assessing peptide stability in vitro.

Data Presentation: Quantifying the Stability Enhancement

Clear data presentation is essential for comparing the efficacy of different stabilization strategies.

| Peptide Variant | Time (hours) | % Intact Peptide Remaining (vs. T=0) |

| Parent L-Peptide | 0 | 100% |

| 1 | 45% | |

| 4 | < 5% | |

| 24 | Not Detected | |

| D-Ala Substituted Peptide | 0 | 100% |

| 1 | 98% | |

| 4 | 95% | |

| 24 | 85% |

Table 1: Representative data from an in vitro stability assay comparing an L-peptide to its D-amino acid substituted analogue against Proteinase K. Data demonstrates a significant enhancement in proteolytic resistance.[2]

Conclusion and Future Outlook

The incorporation of D-amino acid derivatives is a robust, versatile, and highly effective strategy for overcoming the primary obstacle in peptide drug development: proteolytic instability. By leveraging fundamental principles of stereochemistry, researchers can rationally design peptide analogues with significantly extended half-lives, improved bioavailability, and potentially reduced immunogenicity. The key to success lies in a systematic approach that combines strategic substitution with rigorous analytical validation to ensure that enhanced stability translates to superior therapeutic performance. As peptide synthesis and analytical techniques continue to advance, the creative application of D-amino acids will undoubtedly play a pivotal role in bringing the next generation of peptide therapeutics from the laboratory to the clinic.

References

-

Li, X., et al. (2020). Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. RSC Chemical Biology, 1(3), 169-181. [Link]

-

Wang, H., et al. (2017). D-amino acid substitution enhances the stability of antimicrobial peptide polybia-CP. Acta Biochimica et Biophysica Sinica, 49(11), 1031–1039. [Link]

-

Aapptec. (n.d.). Boc-D-Amino Acids. Aapptec Peptides. [Link]

-

LifeTein. (2012). D-amino acid peptides to resist common proteases. LifeTein. [Link]

-

Imura, Y., et al. (2010). Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. Journal of Peptide Science, 16(11), 603-609. [Link]

-

El-Agamy, S. E. S., et al. (2021). D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets?. Molecules, 26(22), 7021. [Link]

-

CD Formulation. (n.d.). D-Amino Acid-Containing Peptide Synthesis. CD Formulation. [Link]

-

Mishra, B., et al. (2018). d-Amino acids in antimicrobial peptides: a potential approach to treat and combat antimicrobial resistance. Canadian Journal of Microbiology, 64(8), 517-531. [Link]

-

Joo, S. H. (2020). D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. Frontiers in Chemistry, 8, 569947. [Link]

-

Van Regenmortel, M. H. V. (2001). D-peptides as immunogens and diagnostic reagents. Current Opinion in Biotechnology, 12(4), 377-382. [Link]

-

Al-Azzam, W., et al. (2022). Strategies for Improving Peptide Stability and Delivery. Molecules, 27(20), 7064. [Link]

-

L-G. Hsieh, J., et al. (2017). Computational Design of Thermostabilizing d-Amino Acid Substitutions. Journal of the American Chemical Society, 139(28), 9784–9791. [Link]

-

Lux, J., et al. (2020). Replacement of L-amino acid peptides with D-amino acid peptides mitigates anti-PEG antibody generation against polymer-peptide conjugates in mice. Journal of Controlled Release, 324, 615-626. [Link]

-

Marchesan, S., et al. (2017). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. Current Medicinal Chemistry, 24(16), 1645–1655. [Link]

-

JPT Peptide Technologies. (n.d.). Peptide Characterization & Analytics. JPT Peptide Technologies. [Link]

-

AMSbiopharma. (2025). Stability-indicating methods for peptide drug analysis. AMSbiopharma. [Link]

-

de la Torre, B. G., & Albericio, F. (2020). Introduction to Peptide Synthesis. Current Protocols in Protein Science, 102(1), e106. [Link]

-

International Journal of Science and Research Archive. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive, 12(2), 123-134. [Link]

-

ResearchGate. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. [Link]

-

Carcamo-Noriega, E. N., et al. (2021). Introduction of Non-natural Amino Acids Into T-Cell Epitopes to Mitigate Peptide-Specific T-Cell Responses. Frontiers in Immunology, 12, 637775. [Link]

-

Almac Group. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Almac Group. [Link]

-

ACS Publications. (2024). Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides. ACS Biomaterials Science & Engineering. [Link]

Sources

- 1. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. peptide.com [peptide.com]

- 5. lifetein.com [lifetein.com]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. D-peptides as immunogens and diagnostic reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Computational Design of Thermostabilizing d-Amino Acid Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Replacement of L-amino acid peptides with D-amino acid peptides mitigates anti-PEG antibody generation against polymer-peptide conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Introduction of Non-natural Amino Acids Into T-Cell Epitopes to Mitigate Peptide-Specific T-Cell Responses [frontiersin.org]

- 13. bachem.com [bachem.com]

- 14. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

Technical Deep Dive: Optimizing Boc-SPPS with 2-Chloro-Z Protection for Lysine

Executive Summary

In Solid Phase Peptide Synthesis (SPPS) utilizing the Boc/Bzl strategy , the integrity of the Lysine side chain is a critical failure point. The standard Benzyloxycarbonyl (Z) group, while effective in solution phase, exhibits insufficient stability against the repetitive trifluoroacetic acid (TFA) treatments required for Boc deprotection. This instability leads to premature

The 2-Chlorobenzyloxycarbonyl (2-Cl-Z) group represents the industry-standard solution to this "Stability-Lability Paradox." By introducing an electron-withdrawing chlorine atom at the ortho-position of the benzyl ring, the 2-Cl-Z group achieves a calculated balance: it is sufficiently stable to survive repeated 50% TFA cycles yet remains fully cleavable under standard Hydrogen Fluoride (HF) conditions. This guide details the mechanistic advantages, comparative stability data, and experimental protocols for deploying 2-Cl-Z in high-fidelity peptide synthesis.

Mechanistic Foundation: The Inductive Stabilization Effect

The primary failure mode of the standard Z group in Boc-SPPS is acid-catalyzed solvolysis. The carbamate oxygen is protonated, leading to the formation of a benzyl carbocation and the release of the free amine.

Chemical Structure and Electronic Effects

The 2-Cl-Z group incorporates a chlorine atom at the ortho position of the benzene ring. Chlorine is highly electronegative, exerting a strong negative inductive effect (-I) . This effect pulls electron density away from the benzylic carbon.

-

Destabilization of the Carbocation: The acid-catalyzed cleavage of the urethane linkage proceeds via a transition state with significant carbocation character at the benzylic carbon. The electron-withdrawing chlorine atom destabilizes this developing positive charge, thereby increasing the activation energy required for acidolysis.

-

Result: The rate of cleavage in 50% TFA is drastically reduced compared to the unsubstituted Z group.

Visualization of the Stability Mechanism

The following diagram illustrates the structural difference and the suppression of the acidolysis pathway.

Figure 1: Comparative acid stability pathways. The 2-Cl substituent creates an energetic barrier to carbocation formation during TFA treatment.

Comparative Analysis: Z vs. 2-Cl-Z vs. 2-Br-Z

In Boc chemistry, the choice of side-chain protection is a trade-off between stability during synthesis (TFA resistance) and ease of removal at the end (HF sensitivity).

Stability Data Profile

The following table summarizes the loss of side-chain protection per synthetic cycle (typically 30 minutes of 50% TFA exposure).

| Protecting Group | Structure | Loss per Cycle (50% TFA) | HF Cleavability | Recommended Application |

| Z (Benzyloxycarbonyl) | ~1.0% - 1.5% | Excellent (Fast) | Solution phase only; unsuitable for SPPS >5 residues. | |

| 2-Cl-Z | < 0.02% | Good (Standard) | Standard for Boc-SPPS (up to ~50 residues). | |

| 2-Br-Z | < 0.001% | Difficult (Requires high HF) | Very long peptides (>50 residues) or difficult sequences. | |

| 2,6-Cl-Z | Negligible | Very Difficult | Specialized cases only. |

The "Branching" Problem

When the Z group is lost prematurely, the

-

With Z: A 20-residue peptide can exhibit up to 30% branched impurities .

-

With 2-Cl-Z: Branching is typically undetectable (<0.1%) for peptides of standard length.

Experimental Protocols

Standard Boc-SPPS Cycle with 2-Cl-Z

This workflow ensures the maintenance of the 2-Cl-Z group while removing the

Reagents:

-

Deprotection: 50% TFA in Dichloromethane (DCM) + 0.5% Indole (scavenger).

-

Neutralization: 10% Diisopropylethylamine (DIEA) in DCM.

-

Coupling: Boc-Lys(2-Cl-Z)-OH (3-5 eq), HBTU/HOBt or DIC/Oxyma.

Step-by-Step Cycle:

-

Deprotection: Treat resin with 50% TFA/DCM for 2 min (flow wash), then 20 min (batch).

-

Wash: DCM (3x), MeOH (1x), DCM (3x).

-

Neutralization: Treat with 10% DIEA/DCM for 2 x 2 min.

-

Coupling: Add activated Boc-Lys(2-Cl-Z)-OH cocktail. Shake for 1-2 hours.

-

Quality Check: Perform Kaiser test.[3] If negative (yellow), proceed.

-

Final Cleavage: The High-HF Procedure

While 2-Cl-Z is stable to TFA, it requires strong acid (anhydrous HF) for removal.

Safety Warning: Hydrogen Fluoride (HF) is extremely toxic and corrosive. A specialized HF apparatus (Teflon/Kel-F) and rigorous safety protocols are mandatory.

Protocol:

-

Preparation: Dry the peptide-resin thoroughly over

overnight. -

Scavengers: Add p-cresol (10% v/v) and dimethyl sulfide (DMS) if Methionine is present.

-

Reaction: Condense anhydrous HF onto the resin at -78°C. Warm to 0°C (ice bath).

-

Duration: Stir at 0°C for 60 minutes .

-

Note: 2-Cl-Z requires the full 60 minutes. Shorter times (Low-HF) may not fully remove it.

-

-

Work-up: Evaporate HF under vacuum. Precipitate peptide in cold diethyl ether.

Workflow Diagram

Figure 2: Integration of 2-Cl-Z into the Boc-SPPS workflow, highlighting the critical stability checkpoint during TFA deprotection.

Additional Advantages: Crystallinity and Purification

Beyond chemical stability, the 2-Cl-Z derivative offers physical property advantages during the manufacturing of the amino acid building block itself.[4]

-

Crystallinity: Boc-Lys(2-Cl-Z)-OH generally exhibits superior crystallinity compared to Boc-Lys(Z)-OH.

-

Purity: Higher crystallinity allows for more effective purification by recrystallization during the manufacturing of the raw material. This ensures that the starting material entering the SPPS process is of higher purity (>99%), reducing the accumulation of non-peptide impurities (e.g., truncated sequences from impure starting materials).

References

-

Erickson, B. W., & Merrifield, R. B. (1973). Acid stability of several benzylic protecting groups used in solid-phase peptide synthesis.[5] Rearrangement of O-benzyltyrosine to 3-benzyltyrosine. Journal of the American Chemical Society, 95(11), 3750–3756. Link

-

Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

-

Schnölzer, M., Alewood, P., Jones, A., Alewood, D., & Kent, S. B. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. International Journal of Peptide and Protein Research, 40(3‐4), 180-193. Link

Sources

Methodological & Application

Application Note: Optimal Coupling Strategies for H-D-Lys(2-chloro-Z)-OH in Solid-Phase Peptide Synthesis

Introduction

Solid-Phase Peptide Synthesis (SPPS) remains the cornerstone of peptide chemistry, facilitating the assembly of complex peptide sequences with high efficiency.[1][2] The synthesis of peptides containing modified or unnatural amino acids is critical for advancing drug discovery and biochemical research. H-D-Lys(2-chloro-Z)-OH, a D-lysine derivative, incorporates a 2-chlorobenzyloxycarbonyl (2-chloro-Z, or Z(2-Cl)) protecting group on its ε-amino side chain. This protecting group is particularly valuable in Boc-based SPPS strategies due to its enhanced stability to the moderately acidic conditions required for Nα-Boc deprotection (e.g., trifluoroacetic acid, TFA), thereby preventing the formation of branched peptide impurities.[3][4]

While compatible with both Fmoc and Boc strategies, the incorporation of H-D-Lys(2-chloro-Z)-OH requires careful optimization of coupling conditions to overcome potential steric hindrance and ensure quantitative amide bond formation. Incomplete couplings lead to deletion sequences, which are often difficult to separate from the target peptide, reducing the overall yield and purity.

This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals. It details the mechanistic considerations, provides field-proven, step-by-step protocols, and outlines troubleshooting strategies to achieve optimal coupling efficiency for H-D-Lys(2-chloro-Z)-OH in SPPS.

Mechanistic and Strategic Considerations

The success of any coupling step in SPPS hinges on the efficient activation of the incoming amino acid's carboxyl group to form a reactive species that is susceptible to nucleophilic attack by the free N-terminal amine of the resin-bound peptide.[2][5] The 2-chloro-Z group on the lysine side chain, while essential for orthogonal protection, introduces moderate steric bulk that can impede this process.

Causality Behind Reagent Selection:

-

Activating Agents: The choice of coupling reagent is paramount. Reagents are broadly classified into carbodiimides, uronium/aminium salts, and phosphonium salts.

-

Carbodiimides (e.g., DIC): Diisopropylcarbodiimide (DIC) is a cost-effective reagent that activates the carboxyl group to form a highly reactive O-acylisourea intermediate. However, this intermediate is prone to racemization and side reactions. Its use is therefore almost always coupled with a nucleophilic additive.

-

Uronium/Aminium Salts (e.g., HBTU, HCTU, HATU): These reagents, such as HCTU and HATU, are highly efficient and rapid, converting the amino acid into a less reactive, but more stable, active ester in the presence of a base.[6] HATU (based on the additive HOAt) is generally considered one of the most reactive and effective reagents, particularly for hindered couplings, due to the anchimeric assistance provided by the pyridine nitrogen in the HOAt moiety.

-

Phosphonium Salts (e.g., PyBOP, PyAOP): Similar to uronium salts, these form active esters. PyAOP is a highly effective phosphonium-based reagent. A key advantage is that they do not have the potential to guanidinylate the free N-terminus, a side reaction sometimes observed with excess uronium reagents.

-

-

Additives: Additives like 1-Hydroxybenzotriazole (HOBt) or its safer, more effective analogue Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) are crucial. They act as acyl-group shuttles, forming active esters that are more stable and less prone to racemization than the primary intermediates formed by carbodiimides. They also suppress numerous other side reactions.

-

Bases: A non-nucleophilic organic base is required to deprotonate the incoming amino acid's α-ammonium salt and facilitate the reaction. N,N-Diisopropylethylamine (DIPEA, or DIEA) is the most common choice. For particularly sensitive amino acids where racemization is a concern, a bulkier base like 2,4,6-collidine may be employed.

-

Solvents: N,N-Dimethylformamide (DMF) is the standard solvent for SPPS due to its excellent resin-swelling and solvation properties. For sequences prone to aggregation or for particularly difficult couplings, a solvent mixture such as NMP/DMSO can improve outcomes by enhancing the solvation of the growing peptide chain.[7]

Recommended Coupling Protocols

The following protocols are designed for a standard 0.1 mmol synthesis scale. All steps should be performed in a dedicated SPPS vessel with agitation.

Protocol A: High-Efficiency Coupling with HATU

This protocol is recommended for ensuring the highest possible coupling efficiency, especially if the adjacent residue on the peptide chain is also sterically hindered.

Materials and Reagents:

-

Peptide-resin with free N-terminal amine (0.1 mmol)

-

H-D-Lys(2-chloro-Z)-OH (167 mg, 0.4 mmol, 4 eq.)

-

HATU (152 mg, 0.4 mmol, 4 eq.)

-

DIPEA (139 µL, 0.8 mmol, 8 eq.)

-

DMF (Peptide Synthesis Grade)

Step-by-Step Methodology:

-

Resin Preparation: Ensure the N-terminal amine of the resin-bound peptide is deprotected and the resin has been thoroughly washed with DMF (at least 3 x 5 mL).

-

Amino Acid Activation (Pre-activation):

-

In a separate vial, dissolve H-D-Lys(2-chloro-Z)-OH and HATU in 2 mL of DMF.

-

Add DIPEA to the solution.

-

Allow the mixture to pre-activate for 1-2 minutes at room temperature. The solution may change color.

-

-

Coupling Reaction:

-

Add the activated amino acid solution to the reaction vessel containing the peptide-resin.

-

Agitate the mixture at room temperature for 45-60 minutes.

-

-

Washing:

-

Drain the reaction solution from the vessel.

-

Wash the resin thoroughly with DMF (5 x 5 mL) to remove all excess reagents and byproducts.

-

-

In-Process Control (Self-Validation):

-

Perform a Kaiser (ninhydrin) test on a small sample of the resin beads. A negative result (beads remain colorless or yellow) indicates a complete reaction. A positive result (beads turn dark blue/purple) signifies incomplete coupling and requires immediate troubleshooting (see Section 3).[8]

-

Protocol B: Standard Carbodiimide Coupling with DIC/Oxyma

This is a robust and cost-effective method suitable for most standard applications.

Materials and Reagents:

-

Peptide-resin with free N-terminal amine (0.1 mmol)

-

H-D-Lys(2-chloro-Z)-OH (167 mg, 0.4 mmol, 4 eq.)

-

Oxyma Pure (57 mg, 0.4 mmol, 4 eq.)

-

DIC (62 µL, 0.4 mmol, 4 eq.)

-

DMF (Peptide Synthesis Grade)

Step-by-Step Methodology:

-

Resin Preparation: As described in Protocol A.

-

Coupling Cocktail Preparation:

-

In a separate vial, dissolve H-D-Lys(2-chloro-Z)-OH and Oxyma Pure in 2 mL of DMF.

-

-

Coupling Reaction:

-

Add the amino acid/Oxyma solution to the reaction vessel containing the peptide-resin.

-

Add the DIC directly to the vessel.

-

Agitate the mixture at room temperature for 60-90 minutes.

-

-

Washing:

-

Drain the reaction solution.

-

Wash the resin thoroughly with DMF (5 x 5 mL).

-

-

In-Process Control (Self-Validation):

-

Perform a Kaiser (ninhydrin) test as described in Protocol A.

-

Troubleshooting Incomplete Coupling

A positive Kaiser test indicates the presence of unreacted N-terminal amines and necessitates immediate action to prevent the formation of deletion peptides.

-

Strategy 1: Double Coupling The most straightforward solution is to repeat the coupling step. Prepare a fresh solution of activated amino acid as described in the chosen protocol (A or B) and perform a second coupling for the same duration. Wash the resin and repeat the Kaiser test. This is often sufficient to drive the reaction to completion for sterically hindered residues.[8]

-

Strategy 2: Capping If the double coupling fails or if you wish to terminate the unreacted chains to simplify final purification, a capping step is employed. This involves acetylating the remaining free amines to make them unreactive.

-

Wash the resin with DMF.

-

Prepare a capping solution (e.g., 5% Acetic Anhydride, 6% 2,6-Lutidine in DMF).

-

Add the capping solution to the resin and agitate for 15-20 minutes.

-

Wash the resin thoroughly with DMF (3 x 5 mL) and proceed to the deprotection of the next cycle.

-

Data Summary: Comparison of Coupling Conditions

The table below summarizes recommended parameters for incorporating H-D-Lys(2-chloro-Z)-OH.

| Parameter | Method A: HATU | Method B: DIC/Oxyma | Method C: PyBOP |

| Coupling Reagent | HATU | DIC | PyBOP |

| Additive | (Internal, HOAt) | Oxyma Pure | (Internal, HOBt) |

| Base | DIPEA | N/A (DIC is neutral) | DIPEA |

| Amino Acid (eq.) | 3-5 | 3-5 | 3-5 |

| Reagent (eq.) | 3-5 | 3-5 | 3-5 |

| Additive (eq.) | N/A | 3-5 | N/A |

| Base (eq.) | 6-10 | N/A | 6-10 |

| Solvent | DMF or NMP | DMF | DMF or NMP |

| Typical Time (min) | 45-60 | 60-120 | 45-90 |

| Relative Efficacy | Highest | High | High |

Visualization of the SPPS Workflow

The following diagram illustrates the key steps in a single cycle of Solid-Phase Peptide Synthesis for the incorporation of H-D-Lys(2-chloro-Z)-OH.

Caption: SPPS cycle for H-D-Lys(2-chloro-Z)-OH incorporation.

Conclusion

Achieving high-yield and high-purity synthesis of peptides containing H-D-Lys(2-chloro-Z)-OH is readily accomplished through the careful selection of a robust coupling strategy. For routine synthesis, carbodiimide-based methods with Oxyma Pure provide a reliable and economical option. For challenging sequences or to ensure maximal efficiency, the use of a high-potency uronium/aminium reagent like HATU is strongly recommended. The integration of in-process controls, such as the Kaiser test, is a critical component of a self-validating protocol, allowing for real-time assessment and intervention. By implementing the detailed protocols and troubleshooting guides presented in this note, researchers can confidently incorporate this valuable amino acid derivative into their target peptides.

References

-

Yoon, C., Hook, V., Molinski, T. F., O'Donoghue, A. J., & Gerwick, W. H. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ACS Omega, 9(4), 3997–4003. [Link]

-

Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]

-

Grilo, L. S., Fim, F. C., Pires, A. C. S., & Tose, L. V. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8, 197. [Link]

-

Various Authors. (2015). Are double couplings in SPPS interesting for purity of short peptides? ResearchGate Discussion. Retrieved from [Link]

-

Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec Technical Library. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Organic Chemistry Portal. Retrieved from [Link]

-

Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Aapptec Technical Library. Retrieved from [Link]

-

Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Lab Protocols. Retrieved from [Link]

-

Aapptec. (n.d.). Coupling Reagents. Aapptec Technical Library. Retrieved from [Link]

-

Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Aapptec Technical Library. Retrieved from [Link]

-

Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Aapptec Technical Library. Retrieved from [Link]

-

Yoon, C., et al. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ACS Omega. [Link]

-

Aapptec. (n.d.). Coupling Reagents. Aapptec Technical Library. Retrieved from [Link]

- Bodanszky, M. (1993). Principles of Peptide Synthesis. Springer-Verlag Berlin Heidelberg.

-

Ghosh, K., & Lubell, W. D. (2025). N- to C-Peptide Synthesis, Arguably the Future for Sustainable Production. ChemRxiv. [Link]

-

Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis. University of California, Irvine. [Link]

-

Guryanov, I., et al. (2012). Synthesis and Characterization of the Novel Nε-9-Fluorenylmethoxycarbonyl-l-Lysine N-Carboxy Anhydride. Synthesis of Well-Defined Linear and Branched Polypeptides. Macromolecules. [Link]

-

Kent, S. B. H. (2025). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. Israel Journal of Chemistry. [Link]

-

Aapptec. (n.d.). Coupling Reagents. ResearchGate. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. peptide.com [peptide.com]

- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 4. peptide.com [peptide.com]

- 5. chem.uci.edu [chem.uci.edu]

- 6. researchgate.net [researchgate.net]

- 7. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Deprotection Strategies for the 2-Chloro-Z Group on D-Lysine: An Application Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of the 2-Chloro-Z Group in Peptide Chemistry

In the intricate field of peptide synthesis and drug development, the precise control of reactive functional groups is paramount. The ε-amino group of lysine is highly nucleophilic and requires robust protection to prevent unwanted side reactions during peptide chain elongation. The 2-chlorobenzyloxycarbonyl (2-Cl-Z or 2-chloro-Z) group, a halogenated derivative of the classical benzyloxycarbonyl (Cbz or Z) group, serves as a critical protecting group for this purpose.[1][2]

The introduction of a chlorine atom at the ortho position of the benzyl ring significantly alters the electronic properties of the Cbz group. This modification enhances its stability to acidic conditions, a crucial feature for its application in synthetic strategies like Boc solid-phase peptide synthesis (SPPS), where the Nα-Boc group is repeatedly cleaved with acids such as trifluoroacetic acid (TFA).[3][4] The 2-Cl-Z group exhibits substantial resistance to these repetitive TFA treatments, thereby preventing premature deprotection of the lysine side chain and minimizing the risk of peptide branching.[3]

While stable, the 2-Cl-Z group can be efficiently removed under specific and controlled conditions, allowing for the selective unmasking of the lysine ε-amino group at the desired stage of the synthesis. This guide provides a detailed overview of the primary deprotection strategies for the 2-Cl-Z group on D-Lysine, offering mechanistic insights and step-by-step protocols to aid researchers in their synthetic endeavors.

Core Deprotection Methodologies

The removal of the 2-Cl-Z group can be accomplished through two main pathways: catalytic hydrogenolysis and strong acidolysis. The choice of method depends on the overall synthetic strategy, the nature of other functional groups present in the molecule, and whether the peptide is in solution or on a solid support.

Catalytic Hydrogenolysis: A Mild and Versatile Approach

Catalytic hydrogenolysis is the most widely employed method for the deprotection of Z and 2-Cl-Z groups due to its mild and clean reaction conditions.[5][6] The mechanism involves the cleavage of the benzylic C-O bond by hydrogen, catalyzed by a transition metal, typically palladium.[5] This reaction generates an unstable carbamic acid intermediate, which spontaneously decarboxylates to yield the free amine, 2-chlorotoluene, and carbon dioxide.[5]

A key advantage of this method is its orthogonality to many other protecting groups used in peptide synthesis, as it proceeds under neutral pH.[7]

Caption: Mechanism of 2-Cl-Z deprotection via catalytic hydrogenolysis.

Protocol 1A: Standard Hydrogenolysis with Hydrogen Gas

This is the classic approach and is highly efficient for substrates in solution that do not contain other reducible functional groups (e.g., alkynes, alkenes, or some sulfur-containing residues).

-

Materials:

-

2-Cl-Z protected D-Lysine containing peptide

-

Palladium on activated carbon (5% or 10% Pd/C)

-

Solvent: Methanol (MeOH), Ethanol (EtOH), or Tetrahydrofuran (THF)

-

Hydrogen gas (H₂) balloon or hydrogenation apparatus

-

Inert gas (Nitrogen or Argon)

-

-

Procedure:

-

Dissolve the 2-Cl-Z protected peptide in a suitable solvent (e.g., MeOH).

-

Carefully add the Pd/C catalyst to the solution (typically 10-50% by weight of the substrate).

-

Purge the reaction vessel with an inert gas (N₂ or Ar).

-

Introduce hydrogen gas via a balloon or by connecting to a hydrogenation apparatus.

-

Stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely in the air.

-

Rinse the filter cake with the reaction solvent.

-

Evaporate the solvent from the filtrate under reduced pressure to yield the deprotected peptide.

-

Protocol 1B: Transfer Hydrogenolysis

This method is an excellent alternative when handling gaseous hydrogen is inconvenient or unsafe. It utilizes a hydrogen donor molecule in the presence of the palladium catalyst.[5] Ammonium formate and formic acid are common hydrogen donors.[5][8]

-

Materials:

-

2-Cl-Z protected D-Lysine containing peptide

-

Palladium on activated carbon (5% or 10% Pd/C)

-

Solvent: 10% Formic acid in Methanol[8]

-

Inert gas (Nitrogen or Argon)

-

-

Procedure:

-

Dissolve the protected peptide in a 10% solution of formic acid in methanol.[8]

-

Add an equal mass of Pd/C catalyst relative to the peptide.[8]

-

Gently warm the mixture until gas evolution (CO₂) is observed.[8]

-

Stir the reaction vigorously, ensuring the mixture remains acidic (add more formic acid if necessary).[8]

-

Monitor the reaction by TLC or LC-MS.

-

Once the deprotection is complete, filter the mixture through Celite® to remove the catalyst.[8]

-

Evaporate the solvent in vacuo to obtain the crude deprotected peptide.[8]

-

Strong Acidolysis: For Robust Deprotection

The 2-Cl-Z group can be cleaved under strongly acidic conditions, a method often employed in the final deprotection step of Boc-SPPS, where the peptide is simultaneously cleaved from the resin.[9] The increased acid stability of the 2-Cl-Z group compared to the standard Z group means that more potent acids are required for its removal.[3]

Common reagents for this purpose include anhydrous hydrogen fluoride (HF), trifluoromethanesulfonic acid (TFMSA), or hydrogen bromide (HBr) in acetic acid.[4][8][9]

Sources

- 1. Benzyl chloroformate - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. peptide.com [peptide.com]

- 9. peptide.com [peptide.com]

Application Note: Preparation of Stock Solutions for H-D-Lys(2-chloro-Z)-OH

This Application Note is designed for researchers and drug development professionals involved in peptide synthesis and analytical chemistry. It provides a rigorous technical guide for the preparation, handling, and quality control of stock solutions for H-D-Lys(2-chloro-Z)-OH .[1][2]

Abstract & Scope

H-D-Lys(2-chloro-Z)-OH (N-epsilon-(2-chlorobenzyloxycarbonyl)-D-lysine) is a critical amino acid derivative, primarily utilized as a building block in Boc-chemistry Solid Phase Peptide Synthesis (SPPS) and as an analytical standard for impurity profiling.[1][2] The 2-chloro-Z (2-Cl-Z) protecting group is chosen for its enhanced stability against acidic conditions (e.g., 50% TFA) compared to the standard Z (Cbz) group, preventing premature side-chain deprotection.[1][2]

However, the physicochemical nature of this molecule—specifically its zwitterionic character combined with a hydrophobic aromatic side chain—presents unique solubility challenges.[1] Improper stock preparation can lead to micro-precipitation, inaccurate concentration dosing, and coupling failures.[1][2] This guide outlines standardized protocols for preparing robust stock solutions for synthetic and analytical applications.

Physicochemical Profile & Solubility Logic

Understanding the molecule's intrinsic properties is the prerequisite for successful handling.[1][2]

| Property | Data / Description |

| Compound Name | H-D-Lys(2-chloro-Z)-OH |

| Chemical Formula | C₁₄H₁₉ClN₂O₄ |

| Molecular Weight | ~314.77 g/mol (Free Base) |

| Protecting Group | 2-Chlorobenzyloxycarbonyl (2-Cl-Z) |

| State | Solid (Powder), typically white to off-white |

| Ionic Character | Zwitterionic (Free amine H₂N- / Free acid -COOH) at neutral pH.[1][2] Often supplied as HCl Salt (Water soluble) or Free Base (Poor solubility).[1][2] |

| Solubility Profile | Water: Poor (Free Base) / Good (HCl Salt).[2] DMSO: Excellent. DMF/NMP: Moderate (May require solubilizing agents).[1][2] |

The "Solubility Paradox"

As a free amino acid with a hydrophobic side chain, H-D-Lys(2-chloro-Z)-OH exists as a zwitterion in its neutral state.[1][2] The ionic lattice energy of zwitterions often prevents dissolution in organic solvents like DMF or DCM, while the hydrophobic 2-Cl-Z group limits solubility in neutral water.[1][2]

-

Solution: You must disrupt the zwitterionic lattice using pH manipulation (acid/base) or use high-dielectric dipolar aprotic solvents (DMSO).[1][2]

Experimental Protocols

Protocol A: Preparation of Stock Solution for Analytical Standards (HPLC/LC-MS)

Target Concentration: 1.0 mg/mL (approx. 3.2 mM) Solvent: Dimethyl Sulfoxide (DMSO) or 50% Acetonitrile/Water (0.1% TFA) Application: Purity analysis, retention time marker.[1][2]

Rationale: DMSO is the preferred solvent for analytical stocks due to its ability to dissolve both the hydrophobic side chain and the ionic backbone without inducing degradation.[1]

-

Weighing: Accurately weigh 10.0 mg of H-D-Lys(2-chloro-Z)-OH into a 20 mL amber glass scintillation vial.

-

Solvent Addition: Add 10.0 mL of HPLC-grade DMSO.

-

Dissolution: Vortex vigorously for 30 seconds. Sonicate for 5 minutes at room temperature (< 25°C) to ensure complete dissolution.

-

Filtration (Critical): Filter the solution through a 0.22 µm PTFE syringe filter into a fresh HPLC vial. This removes any micro-particulates that could block HPLC columns.[1][2]

-

Storage: Store at -20°C. Stable for 6 months. Avoid repeated freeze-thaw cycles.[1][2]

Protocol B: Preparation of Stock Solution for Synthesis (SPPS/Solution Phase)

Target Concentration: 0.2 M – 0.5 M Solvent: Anhydrous DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) Application: Coupling reactions.[1][2]

Rationale: Water must be excluded to prevent hydrolysis of active esters during coupling.[1][2] Pure DMF may not dissolve the zwitterionic free base effectively.[1][2]

-

Calculation: Calculate the required mass for a 0.2 M solution.

-

Dissolution Strategy (The "Acid/Base Trick"):

-

If using the HCl Salt: It generally dissolves in DMF.[1][2] If cloudy, add a minimal amount of DIEA (Diisopropylethylamine) only immediately before coupling, as free amines are unstable in DMF over long periods (carbamylation risk).[1][2]

-

If using the Free Base (Zwitterion): The solid may remain a suspension in pure DMF.[1][2]

-

Action: Add the coupling reagents (e.g., HBTU/HOBt) and the base (DIEA) to the suspension.[1][2] The formation of the activated ester will drive the solid into solution.[1][2]

-

Pre-solubilization (Optional): Add 1 equivalent of TFA to protonate the amine, dissolving the solid, then neutralize with DIEA during the coupling step.[1][2]

-

-

-

Activation: Use immediately. Do not store activated amino acid solutions.[1][2]

Quality Control & Validation

Every stock solution must be validated before use in critical experiments.[1][2]

Visual Inspection[1][3]

-

Pass: Solution is crystal clear, colorless to pale yellow.[1][2]

-

Fail: Visible particulates, "oil" droplets, or cloudiness (Tyndall effect).[1][2]

HPLC Purity Check

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm) Mobile Phase A: Water + 0.1% TFA Mobile Phase B: Acetonitrile + 0.1% TFA Gradient: 5% B to 95% B over 20 minutes.[1][2] Detection: UV at 254 nm (Specific for the aromatic Z and Cl-Z groups) and 214 nm (Peptide bond/Amide).[1][2] Acceptance Criteria: Purity > 98% (Area under curve).

Workflow Visualization

The following diagram illustrates the decision logic for solvent selection and preparation based on the intended application.

Caption: Decision tree for solvent selection based on compound form (Salt vs. Free Base) and intended application.

Storage and Stability

-

Hygroscopicity: The HCl salt form is hygroscopic.[1][2] Store the solid in a desiccator.[1][2]

-

Light Sensitivity: The 2-Cl-Z group contains an aromatic halide.[1][2] While relatively stable, long-term exposure to strong light should be avoided.[1][2] Store solutions in amber vials .

-

Chemical Stability:

-

Acid: Stable to 50% TFA/DCM (used to remove Boc groups).

-

Base: Unstable to strong bases (e.g., 20% Piperidine) which may degrade the Z group over time, though 2-Cl-Z is more stable than unsubstituted Z.[1][2]

-

Hydrogenolysis: The 2-Cl-Z group is removed by catalytic hydrogenation (

) or strong acids like HF or TFMSA [1].[1][2]

-

References

-

Isidro-Llobet, A., et al. (2009).[1][2] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.[1][2]

-

Merrifield, R. B. (1963).[1][2] Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.[1][2]

-

Bachem. (n.d.).[1][2] Peptide Synthesis Guide: Handling of Protected Amino Acids. Bachem Technical Library.[1][2]

-

Sigma-Aldrich. (n.d.).[1][2] Boc-Lys(2-Cl-Z)-OH Product Datasheet. Merck KGaA.[1][2] (Note: Reference for 2-Cl-Z stability properties).

Sources

Orthogonal Protection Strategies Using 2-Chloro-Z Derivatives: A Detailed Guide for Researchers

Introduction: Navigating Complexity in Molecular Synthesis with Orthogonal Protection

In the intricate world of multi-step organic synthesis, particularly in the assembly of complex molecules like peptides and modified biotherapeutics, the strategic use of protecting groups is paramount.[1] These temporary modifications to reactive functional groups prevent unwanted side reactions, thereby guiding the synthetic pathway towards the desired product.[1] The concept of "orthogonality" in this context is a cornerstone of modern synthetic chemistry.[2] An orthogonal protection strategy employs a set of protecting groups that can be removed under distinct, non-interfering chemical conditions.[3][4] This allows for the selective deprotection and subsequent modification of specific sites within a molecule, without affecting other protected functionalities.[3]

Among the arsenal of protecting groups available to the synthetic chemist, the 2-chlorobenzyloxycarbonyl (2-Cl-Z or 2-Cl-Cbz) group has emerged as a powerful tool for the protection of amines, particularly the ε-amino group of lysine in peptide synthesis.[5] Its unique stability profile and specific cleavage conditions make it an ideal component of a tri-orthogonal protection scheme, alongside the commonly used acid-labile tert-butyloxycarbonyl (Boc) and base-labile 9-fluorenylmethoxycarbonyl (Fmoc) groups. This guide provides a comprehensive overview of the 2-Cl-Z group, its applications in orthogonal protection strategies, and detailed protocols for its use.

The 2-Chloro-Z Group: Properties and Advantages

The 2-Cl-Z group is a derivative of the classical benzyloxycarbonyl (Cbz or Z) protecting group. The introduction of a chlorine atom onto the phenyl ring significantly alters the group's electronic properties, enhancing its stability towards acidic conditions. This "magic chloro" effect, a phenomenon observed in various areas of medicinal chemistry, can lead to profound improvements in the physicochemical properties of molecules.[6] In the case of the 2-Cl-Z group, this enhanced stability is the key to its orthogonality with the Boc group.

The primary advantages of employing the 2-Cl-Z group in an orthogonal protection strategy include:

-

Acid Stability: The 2-Cl-Z group is remarkably stable to the moderately strong acidic conditions, such as trifluoroacetic acid (TFA), used for the removal of the Boc group.[5] This allows for the selective deprotection of Boc-protected amines in the presence of 2-Cl-Z-protected amines.

-

Base Stability: The 2-Cl-Z group is also stable to the basic conditions, typically piperidine in dimethylformamide (DMF), used to remove the Fmoc group.[3]

-

Orthogonal Cleavage: The 2-Cl-Z group is selectively cleaved under conditions that do not affect Boc or Fmoc groups. The primary methods for its removal are strong acidolysis (e.g., anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA)) and catalytic hydrogenolysis.[5][7]

This unique combination of stability and selective cleavage allows for a three-dimensional protection strategy, enabling the synthesis of highly complex and specifically modified molecules.

Data Presentation: Comparative Stability of Amine Protecting Groups

The following table summarizes the stability and cleavage conditions of common amine protecting groups, highlighting the orthogonal nature of the 2-Cl-Z group.

| Protecting Group | Abbreviation | Stable To | Labile To (Cleavage Conditions) |

| tert-Butoxycarbonyl | Boc | Base, Hydrogenolysis | Strong Acid (e.g., TFA)[6] |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Acid, Hydrogenolysis | Base (e.g., 20% Piperidine in DMF)[6] |

| Benzyloxycarbonyl | Z (Cbz) | Acid (moderate), Base | Hydrogenolysis, Strong Acid (HBr/AcOH)[8] |

| 2-Chlorobenzyloxycarbonyl | 2-Cl-Z | TFA, Piperidine | HF, TFMSA, Hydrogenolysis [5] |

Experimental Protocols

The successful implementation of an orthogonal protection strategy relies on robust and reproducible experimental protocols. The following sections provide detailed, step-by-step methodologies for the introduction and removal of the 2-Cl-Z group.

Protocol 1: Introduction of the 2-Cl-Z Group to the ε-Amino Group of Lysine

The regioselective protection of the ε-amino group of lysine is a critical step in preparing building blocks for peptide synthesis. This protocol utilizes a copper(II) complex to temporarily shield the α-amino and α-carboxyl groups, directing the acylation to the ε-amino position.

Materials:

-

L-Lysine hydrochloride

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium carbonate (Na₂CO₃)

-

Dioxane

-

Water (deionized)

-

2-Chlorobenzyloxycarbonyl chloride (2-Cl-Z-Cl) or N-(2-Chlorobenzyloxycarbonyloxy)succinimide (Z(2-Cl)-OSu)

-

Hydrochloric acid (HCl), 2 M

-

Ethylenediaminetetraacetic acid (EDTA)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Formation of the Lysine-Copper Complex:

-

Dissolve L-lysine hydrochloride (1 equivalent) in water.

-

Add a solution of copper(II) sulfate pentahydrate (0.5 equivalents) in water.

-

Slowly add a solution of sodium carbonate in water until a deep blue solution is formed and the pH is approximately 9. The formation of the copper chelate protects the α-amino and α-carboxyl groups.

-

-

Protection of the ε-Amino Group:

-